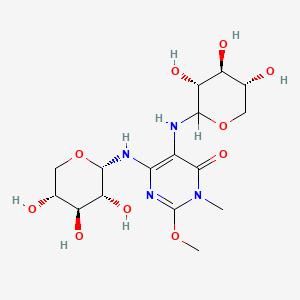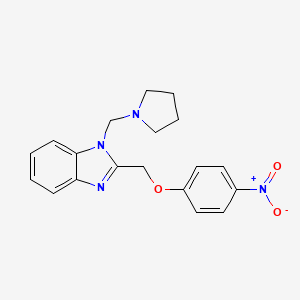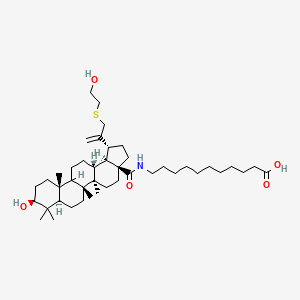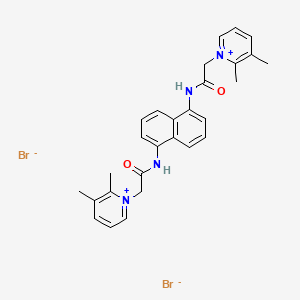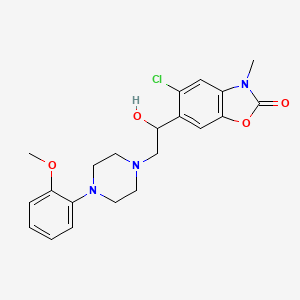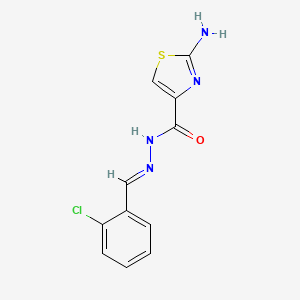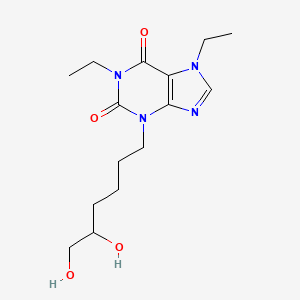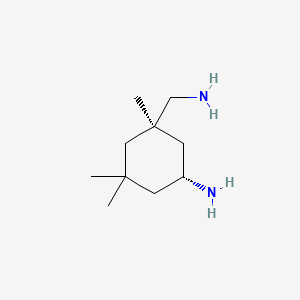
trans-Isophoronediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Isophoronediamine: is a chemical compound with the chemical name 3-aminomethyl-3,5,5-trimethylcyclohexylamine. It is a colorless to yellow low viscosity liquid with a slight amine odor. This compound exists as a mixture of two stereoisomers, cis- and this compound, and is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-Isophoronediamine is typically synthesized through the hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile. The process involves reacting isophorone with hydrogen cyanide to form isophorone nitrile, which is then hydrogenated in the presence of ammonia and a hydrogenation catalyst to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure autoclaves equipped with magnetic stirring apparatus and catalyst baskets. The reaction conditions include the use of cobalt catalysts and specific temperature and pressure settings to achieve the desired cis/trans isomer ratio .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Isophoronediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Isophoronediamine is extensively used as a curing agent for epoxy resins, providing enhanced mechanical and thermal properties to the resulting polymers .
Biology: In biological research, this compound is used in the synthesis of various bioactive compounds and as a building block for the development of pharmaceuticals .
Medicine: It is utilized in the development of drugs and therapeutic agents due to its unique chemical properties .
Industry: In the industrial sector, this compound is employed in the production of coatings, adhesives, and composite materials, offering improved durability and resistance to environmental factors .
Wirkmechanismus
The mechanism of action of trans-isophoronediamine involves its interaction with epoxy resins, where it acts as a curing agent. The compound’s amino groups react with the epoxide groups of the resin, forming cross-linked networks that enhance the mechanical and thermal properties of the material . This process involves the formation of covalent bonds between the amine and epoxide groups, resulting in a highly stable polymer matrix .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- m-Xylylenediamine (MXDA)
- 4,4’-Diaminodicyclohexylmethane (PACM)
- Diaminocyclohexane (DCH-99)
Comparison: trans-Isophoronediamine is unique due to its specific structure, which includes a multistage alkyl-substituted cyclohexane ring with amino groups of different reactivity. This structure allows for greater control over the curing process and results in materials with superior mechanical and thermal properties compared to other cycloaliphatic amines .
Eigenschaften
CAS-Nummer |
71954-29-5 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
(1R,3R)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
RNLHGQLZWXBQNY-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H](CC(C1)(C)C)N)CN |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




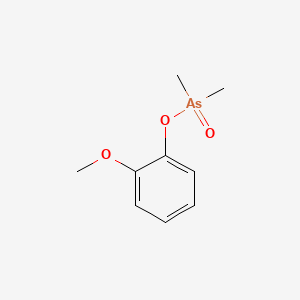
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
